

Application Notes: Dissolving **SKF-82958 Hydrobromide** for Injection

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Compound of Interest

Compound Name: *SKF-82958 hydrobromide*

Cat. No.: *B1668789*

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These notes provide essential information for the preparation of **SKF-82958 hydrobromide** solutions for use in research settings. **SKF-82958 hydrobromide** is a full agonist of the dopamine D1 receptor, with selectivity over the D2 receptor, making it a valuable tool for studying dopaminergic signaling pathways.[1][2][3]

Physicochemical Properties

SKF-82958 hydrobromide is a solid substance with a molecular weight of 410.73 g/mol.[1] It is soluble in various solvents, and its hydrobromide salt form generally offers enhanced water solubility and stability compared to the free form.[3]

Storage and Stability

For long-term storage, the lyophilized powder should be kept at -20°C in a desiccated environment and is stable for up to 36 months.[4] Once dissolved, stock solutions should be stored at -20°C and used within one month to maintain potency.[2][4] It is recommended to aliquot stock solutions to prevent multiple freeze-thaw cycles.[4] For shorter-term storage of up to 6 months, solutions can be stored at -80°C.[2]

In Vitro and In Vivo Applications

SKF-82958 hydrobromide has been utilized in a variety of research applications. In vitro, it has been shown to induce adenylate cyclase activity in rat striatal membranes.[1][2][5][6] In

vivo studies have demonstrated its effects on locomotion, renal blood flow, and its potential as a therapeutic agent in models of Parkinson's disease and autism spectrum disorder.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for **SKF-82958 hydrobromide**.

Parameter	Value	Source
Molecular Weight	410.73 g/mol	[1]
D1 Receptor Affinity ($K_{0.5}$)	4 nM	[1] [2] [5] [6]
D2 Receptor Affinity ($K_{0.5}$)	73 nM	[1] [2] [5] [6]
Adenylate Cyclase Activity (EC_{50})	491 nM (in rat striatal membranes)	[1] [2] [5] [6]
Solubility in DMSO	≥ 100 mg/mL (243.47 mM)	[2]
Solubility in Water	5 mM (with gentle warming)	[5] [6] [7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **SKF-82958 hydrobromide** in dimethyl sulfoxide (DMSO), suitable for further dilution in aqueous media for in vitro experiments.

Materials:

- **SKF-82958 hydrobromide** powder
- Anhydrous, newly opened DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Calibrated micropipettes

Procedure:

- Weighing the Compound: Accurately weigh the desired amount of **SKF-82958 hydrobromide** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.107 mg of the compound.
- Adding Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the tube. For a 10 mM solution from 4.107 mg, this would be 1 mL. Note that hygroscopic DMSO can impact solubility, so using a fresh, anhydrous supply is crucial.[\[2\]](#)
- Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[\[6\]](#)[\[7\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[\[2\]](#)[\[4\]](#)

Protocol 2: Preparation of an Injectable Solution for In Vivo Studies

This protocol details the preparation of an injectable solution of **SKF-82958 hydrobromide** using a co-solvent system for administration to animal models.

Materials:

- **SKF-82958 hydrobromide** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes

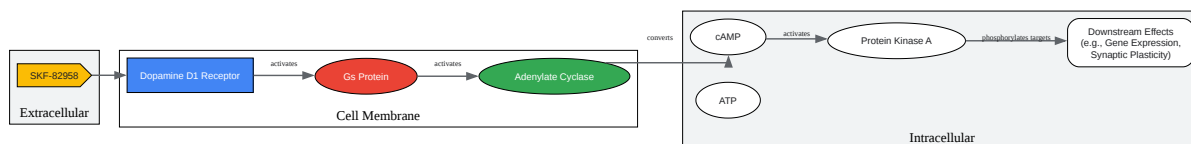
- Vortex mixer

Procedure:

- Prepare a DMSO Stock: First, prepare a concentrated stock solution of **SKF-82958 hydrobromide** in DMSO as described in Protocol 1. A concentration of 25 mg/mL is a suitable starting point.[\[10\]](#)
- Co-Solvent Mixture Preparation: In a sterile conical tube, add the required volume of the DMSO stock solution.
- Sequential Addition of Solvents: Add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
 - Add 40% of the final volume as PEG300.
 - Add 5% of the final volume as Tween-80.
 - Add 45% of the final volume as saline.[\[1\]](#)
 - For example, to prepare 1 mL of injectable solution, start with 100 μ L of a 25 mg/mL DMSO stock, add 400 μ L of PEG300, then 50 μ L of Tween-80, and finally 450 μ L of saline.[\[10\]](#)
- Final Mixing: Vortex the final solution until it is clear and homogenous.
- Administration: The solution is now ready for administration via the desired route (e.g., intraperitoneal injection).

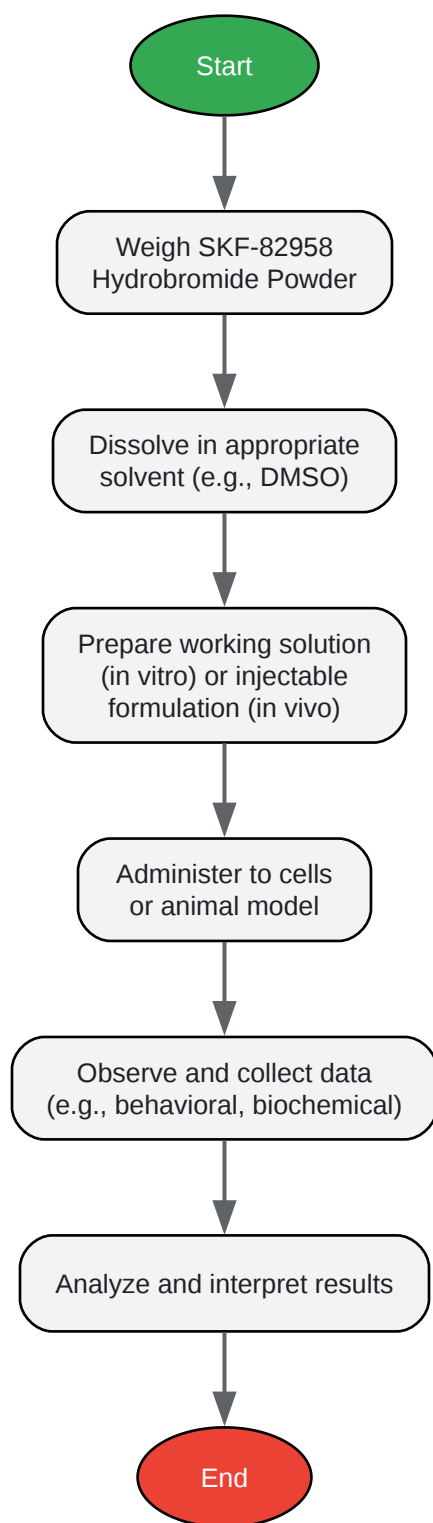
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of SKF-82958 and a typical experimental workflow for its use.



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Caption: SKF-82958 signaling pathway via the D1 receptor.



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Caption: General experimental workflow for using SKF-82958.

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